
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical entities to achieve the complex structure of the final product. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, demonstrating the complexity and specificity required in chemical synthesis processes (Sunder & Maleraju, 2013).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of similar compounds. The crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) reveals the coordination of the metal center with organic moieties, showcasing the geometric arrangements and intermolecular interactions crucial for the stability and properties of such compounds (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
The reactivity and functional group transformations are critical in understanding the chemical behavior of compounds. For example, the synthesis and antimicrobial activity of various acetamide derivatives reveal the importance of substituent patterns on the antimicrobial properties, indicating how chemical modifications can influence biological activity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. Studies on related compounds, like the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, help understand the solid-state properties and how they relate to intermolecular interactions within the crystal lattice (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and potential for participating in chemical reactions, are vital. The study on novel antiviral active molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides insights into the molecular interactions and potential drug-likeness of these compounds, highlighting the interplay between structure and activity (Mary et al., 2020).
Applications De Recherche Scientifique
Cytotoxic Activity of Novel Sulfonamide Derivatives
A study explored the synthesis of sulfonamide derivatives for potential anticancer activity. The compounds were screened against breast and colon cancer cell lines, highlighting the potential of these molecules in cancer research. Notably, one compound showed potent activity against breast cancer cells, suggesting the relevance of sulfonamide derivatives in developing anticancer agents (Ghorab et al., 2015).
Structural Insights from Crystal Studies
Another research effort focused on the crystal structure of a complex containing a sulfonamide derivative, providing insights into molecular interactions and potential applications in designing antibacterial agents. The study detailed the coordination of the compound with metal centers, contributing to the understanding of its chemical behavior and interactions (Obaleye et al., 2008).
Heterocyclic Synthesis Involving Sulfonamide Compounds
Research on the synthesis of thienopyridines and other fused derivatives from acetoacetanilides, including sulfonamide groups, was conducted to explore their potential applications in medicinal chemistry and material science. This study demonstrates the versatility of sulfonamide compounds in synthesizing heterocyclic compounds (Harb et al., 2006).
Quantum Chemical Analysis of Anti-COVID-19 Molecule
A novel study provided a quantum chemical analysis of a sulfonamide-based molecule with potential anti-COVID-19 applications. The research detailed molecular structure, interactions, and potential for drug development, showcasing the compound's relevance in contemporary medical research (Mary et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3-chloro-4-fluorophenyl)acetamide with 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a suitable coupling agent. The reaction is expected to yield the desired product, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide.", "Starting Materials": [ "2-amino-N-(3-chloro-4-fluorophenyl)acetamide", "5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-N-(3-chloro-4-fluorophenyl)acetamide and 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir the mixture at room temperature for a suitable time.", "Step 3: Isolate the product by filtration or any other suitable method.", "Step 4: Purify the product by recrystallization or any other suitable method." ] } | |
Numéro CAS |
893789-73-6 |
Nom du produit |
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide |
Formule moléculaire |
C22H21ClFN3O4S2 |
Poids moléculaire |
510 |
Nom IUPAC |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClFN3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-17(24)16(23)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29) |
Clé InChI |
MYNHZIBSIZNSMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
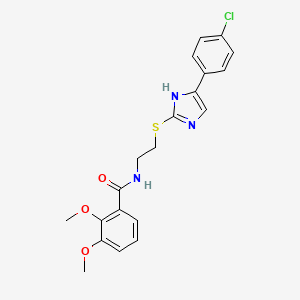

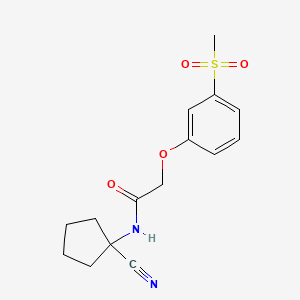

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
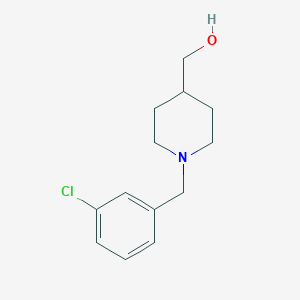
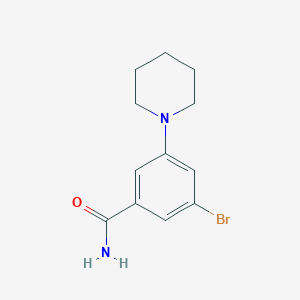
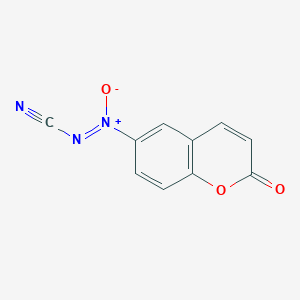
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)